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Compound of Interest

Compound Name: 1-Methylcyclopropanemethanol

Cat. No.: B1329797 Get Quote

Introduction: The Unique Profile of a Strained Ring
Alcohol
1-Methylcyclopropanemethanol is a derivatized cyclopropane compound featuring a primary

alcohol attached to a tertiary carbon within the strained three-membered ring.[1] This unique

structural motif, combining the high ring strain energy of the cyclopropane group with the

reactive hydroxyl functionality, makes it a valuable and intriguing building block in synthetic

organic chemistry. Its compact, rigid scaffold is of particular interest in medicinal chemistry,

where the introduction of cyclopropyl groups can significantly modulate a molecule's metabolic

stability, conformational rigidity, and binding affinity. This guide provides a comprehensive

overview of its core properties, synthesis, characterization, and handling, grounded in

established scientific literature and physicochemical data.

Part 1: Core Molecular and Physicochemical
Properties
The fundamental identity of any chemical compound begins with its molecular formula and

weight. For 1-Methylcyclopropanemethanol, these are central to stoichiometric calculations

and analytical characterization.

Molecular Formula: C₅H₁₀O[1][2]

Molecular Weight: 86.13 g/mol [1][3][4][5]
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A compound's utility in the laboratory is defined by its physical properties, which dictate

reaction conditions, purification methods, and storage requirements. The key physicochemical

data for 1-Methylcyclopropanemethanol are summarized below.

Property Value Source(s)

CAS Number 2746-14-7 [1][2]

IUPAC Name (1-Methylcyclopropyl)methanol [2]

Density 0.887 g/mL at 25 °C [3][4]

Boiling Point 128 °C at 750 mmHg [3][4]

Refractive Index n20/D 1.431 [4]

Flash Point 34 °C (93.2 °F) - closed cup [3][4]

InChI Key
PIZQWRXTMGASCZ-

UHFFFAOYSA-N
[2][6]

SMILES CC1(CO)CC1 [4]

Part 2: Synthesis and Mechanistic Considerations
The synthesis of 1-Methylcyclopropanemethanol is not trivial due to the inherent strain of the

cyclopropane ring. A classic and illustrative synthesis was reported by Siegel and Bergstrom in

1950, which provides insight into the strategic construction of this architecture.[7][8] This

approach highlights the causality behind the experimental design necessary to achieve the

target molecule.

Experimental Protocol: Synthesis via Pyrazoline
Intermediate
This synthesis proceeds through the formation and subsequent thermal decomposition of a

pyrazoline intermediate, followed by the reduction of an ester to the target primary alcohol.

Step 1: Formation of the Pyrazoline Intermediate
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Reactants: Methyl methacrylate is reacted with diazomethane. Diazomethane, generated in

situ from a precursor like nitrosomethylurea for safety, acts as a 1,3-dipole.

Mechanism (1,3-Dipolar Cycloaddition): The diazomethane adds across the activated double

bond of methyl methacrylate. This reaction is regioselective, leading to the formation of a

pyrazoline ring system. The choice of an α,β-unsaturated ester is critical as the electron-

withdrawing ester group activates the alkene for the cycloaddition.

Rationale: This cycloaddition is a highly efficient method for constructing a five-membered

heterocyclic ring which serves as a masked precursor to the cyclopropane ring.

Step 2: Thermal Decomposition to Cyclopropane

Procedure: The crude pyrazoline intermediate is heated.

Mechanism (Extrusion of Nitrogen): Upon heating, the pyrazoline ring readily loses a

molecule of dinitrogen (N₂), a thermodynamically very stable leaving group. This extrusion

process leads to the collapse of the five-membered ring into the desired three-membered

cyclopropane ring, yielding methyl 1-methylcyclopropanecarboxylate.

Causality: The thermodynamic driving force of forming N₂ gas makes this an essentially

irreversible and high-yielding step for forming the strained ring system.

Step 3: Reduction to 1-Methylcyclopropanemethanol

Procedure: The resulting ester, methyl 1-methylcyclopropanecarboxylate, is reduced using a

powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether

solvent.

Mechanism: The hydride reagent delivers H⁻ to the electrophilic carbonyl carbon of the ester,

ultimately cleaving the ester C-O bond and reducing the carbonyl to a primary alcohol.

Self-Validation: The success of the reduction is confirmed by the disappearance of the ester

carbonyl stretch (~1735 cm⁻¹) in the IR spectrum and the appearance of a broad O-H stretch

(~3300 cm⁻¹).
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Caption: Synthetic workflow for 1-Methylcyclopropanemethanol.

Part 3: Spectroscopic Validation and Structural
Integrity
Confirming the identity and purity of 1-Methylcyclopropanemethanol is paramount. A multi-

spectroscopic approach provides a self-validating system, where each technique offers

complementary information to build an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. It will show

characteristic upfield signals for the diastereotopic protons on the cyclopropane ring
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(typically 0.2-0.8 ppm), a singlet for the methyl group protons (~1.1 ppm), and a signal for the

methylene (CH₂) protons adjacent to the hydroxyl group (~3.4 ppm). The hydroxyl proton will

appear as a broad singlet whose chemical shift is concentration-dependent.

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available from the

NIST Chemistry WebBook.[2][6] The mass spectrum will show the molecular ion peak (M⁺)

at m/z = 86, confirming the molecular weight. Common fragmentation patterns include the

loss of a water molecule (M-18) or a hydroxymethyl radical (M-31).

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups. The most prominent feature is a broad absorption band in the region of 3200-3600

cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations

for the cyclopropyl and methyl groups will appear just below 3000 cm⁻¹.

Part 4: Reactivity and Synthetic Applications
The chemical behavior of 1-Methylcyclopropanemethanol is governed by the alcohol

functionality. It serves as a nucleophile and can undergo reactions typical of primary alcohols,

such as oxidation, esterification, and conversion to alkyl halides.

Its primary value lies in its use as a synthetic intermediate. For instance, it has been utilized in

the preparation of (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide,

demonstrating its role in the synthesis of complex amino acid derivatives for potential drug

development.[4]

1-Methylcyclopropanemethanol Activated Intermediate
(e.g., Tosylate, Halide)

Activation of
-OH group Complex Target Molecule

(e.g., Amino Acid Derivative)

Nucleophilic
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Caption: Role as a synthetic building block.

Part 5: Safety and Handling
1-Methylcyclopropanemethanol is a flammable liquid and requires appropriate handling and

storage procedures to ensure laboratory safety.[3][4]
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Hazard Category
Classification &
Precaution

Source(s)

Flammability

Flammable Liquid, Category 3

(H226: Flammable liquid and

vapor)

[4]

GHS Pictogram GHS02 (Flame) [4]

Signal Word Warning [4]

Risk Codes R10: Flammable [3]

Safety Codes

S16: Keep away from sources

of ignition. S29: Do not empty

into drains. S33: Take

precautionary measures

against static discharges.

[3]

Storage

Store in a well-ventilated,

flammables-rated area. Keep

container tightly closed and

away from ignition sources.

[3][4]

PPE

Eyeshields, chemical-resistant

gloves, flame-retardant lab

coat. Use in a chemical fume

hood.

[4]

Conclusion
1-Methylcyclopropanemethanol is a well-defined chemical entity with a unique combination

of a strained aliphatic ring and a primary alcohol. Its molecular formula (C₅H₁₀O) and molecular

weight (86.13 g/mol ) are the starting points for its application in research. Understanding its

synthesis, spectroscopic fingerprints, and reactivity allows researchers to confidently employ it

as a building block for more complex molecular targets in fields ranging from materials science

to pharmaceutical development. Adherence to strict safety protocols is mandatory due to its

flammable nature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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